(S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-7(10)9(13)11-6-8-4-3-5-12(8)2/h7-8H,3-6,10H2,1-2H3,(H,11,13)/t7-,8?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPQLGSXQREPCI-JAMMHHFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCN1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1CCCN1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amide Bond Formation via Coupling Reagents
The most direct route involves coupling 2-aminopropanoic acid derivatives with (1-methyl-pyrrolidin-2-yl)methylamine. PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) is frequently employed to activate the carboxylic acid group, enabling efficient amide bond formation under mild conditions . For example, reacting N-methyl-2-aminopropanoic acid with (1-methyl-pyrrolidin-2-yl)methylamine in the presence of PyBroP and N,N-diisopropylethylamine (DIPEA) in dichloromethane yields the target compound with >85% purity after column chromatography .
Table 1: Optimization of PyBroP-Mediated Amidation
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Dichloromethane | 78 | 92 |
| Base | DIPEA | 82 | 95 |
| Temperature | 0°C to RT | 75 | 90 |
| Reaction Time | 12 hours | 80 | 93 |
Alternative coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) have been tested but show lower stereochemical fidelity due to racemization risks .
Alkylation of Secondary Amines with Halopropanamide Intermediates
A two-step alkylation strategy is effective for introducing the pyrrolidine-methyl group. First, 2-bromo-N-methylpropanamide is synthesized by treating 2-bromopropanoyl chloride with methylamine. This intermediate is then reacted with (1-methyl-pyrrolidin-2-yl)methanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the pyrrolidine moiety . The final product is isolated via recrystallization in ethyl acetate, achieving 70% overall yield .
Key Considerations:
-
Stereochemical Control: The use of (S)-2-bromo-N-methylpropanamide ensures retention of chirality during alkylation .
-
Side Reactions: Competing elimination pathways are minimized by maintaining reaction temperatures below −10°C during bromide displacement .
Multi-Step Synthesis from Chiral Pyrrolidine Precursors
Chiral pool synthesis leverages enantiomerically pure pyrrolidine derivatives to avoid post-synthetic resolution. Starting with (S)-pyrrolidin-2-ylmethanol, sequential N-methylation and amidation yield the target compound:
-
N-Methylation: (S)-pyrrolidin-2-ylmethanol is treated with methyl iodide and potassium carbonate in acetonitrile to form (1-methyl-pyrrolidin-2-yl)methanol .
-
Activation: The alcohol is converted to its mesylate using methanesulfonyl chloride, enabling nucleophilic displacement with 2-aminopropanamide .
-
Purification: The crude product is purified via ion-exchange chromatography, achieving 88% enantiomeric excess (ee) .
Table 2: Chiral Pool Synthesis Metrics
| Step | Reagents | Yield (%) | ee (%) |
|---|---|---|---|
| N-Methylation | CH3I, K2CO3, MeCN | 92 | N/A |
| Mesylation | MsCl, Et3N, DCM | 85 | N/A |
| Displacement | 2-Aminopropanamide, DMF | 76 | 88 |
Enzymatic Resolution for Stereochemical Purification
Racemic mixtures of the compound can be resolved using immobilized lipases. Candida antarctica Lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of N-acetyl-2-amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide, leaving the (S)-enantiomer intact . Hydrolysis is conducted in phosphate buffer (pH 7.0) at 37°C, achieving 95% ee after 24 hours .
Advantages:
-
Avoids harsh chemical conditions.
-
Scalable for industrial production.
Solid-Phase Synthesis for High-Throughput Applications
Automated solid-phase synthesis employs Wang resin functionalized with Fmoc-protected 2-aminopropanoic acid. After deprotection, (1-methyl-pyrrolidin-2-yl)methylamine is coupled using HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the activating agent . Cleavage from the resin with trifluoroacetic acid yields the product in 65% purity, necessitating further HPLC purification .
Chemical Reactions Analysis
Nucleophilic Reactions
The primary amino group (-NH₂) participates in nucleophilic substitution and condensation reactions. Key transformations include:
Mechanistic Insight : Acylation occurs via attack of the amino group on the electrophilic carbonyl carbon, facilitated by aprotic solvents like dichloromethane (DCM). Steric hindrance from the pyrrolidine ring influences reaction rates.
Reductive Amination
The compound undergoes reductive amination with ketones or aldehydes to form secondary amines:
| Carbonyl Substrate | Reducing Agent | Product Structure | Purity | Reference |
|---|---|---|---|---|
| Cyclohexanone | NaBH₃CN, MeOH, 40°C | N-Cyclohexyl derivative | >90% | |
| Formaldehyde | H₂ (5 atm), Pd/C, EtOH | N-Methylated product | 82 |
Key Observation : The stereochemistry of the pyrrolidine ring remains intact during these reactions, as confirmed by chiral HPLC analysis .
Ring-Opening and Functionalization
The pyrrolidine ring participates in controlled ring-opening reactions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| HBr (48%) | Reflux, 6h | Linear bromo-amine intermediate | Precursor for polymers |
| ClCO₂Et | THF, -20°C | Carbamate-functionalized derivative | Prodrug synthesis |
Safety Note : Ring-opening with HBr requires strict temperature control to prevent decomposition.
Metal-Catalyzed Cross-Couplings
The propionamide moiety enables participation in palladium-mediated reactions:
| Reaction | Catalyst System | Coupling Partner | Outcome |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Phenylboronic acid | Biaryl-functionalized amide |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | 4-Bromoanisole | N-Aryl aminoamide derivative |
Data synthesized from ; yields typically range between 60-75%
Stereospecific Transformations
The (S)-configuration at the α-carbon directs enantioselective reactions:
| Process | Chiral Catalyst | Enantiomeric Excess (ee) | Utility |
|---|---|---|---|
| Enzymatic resolution | Lipase PS-IM, iPr₂O | 98% | Purification of single enantiomer |
| Asymmetric hydrogenation | Rh-(R)-BINAP, H₂ (50 psi) | 95% | Synthesis of β-amino alcohols |
Critical Factor : The 1-methyl-pyrrolidin-2-ylmethyl group creates a rigid chiral environment that enhances stereocontrol .
Degradation Pathways
Stability studies reveal three primary degradation mechanisms under accelerated conditions (40°C/75% RH):
-
Hydrolytic Degradation :
-
Oxidative Degradation :
-
Reagent: H₂O₂ (0.3%)
-
Products: Pyrrolidine N-oxide (major), deaminated propionic acid (minor)
-
-
Thermal Decomposition :
Computational Reactivity Modeling
DFT calculations (B3LYP/6-311+G**) predict reactive sites:
| Molecular Orbital | Energy (eV) | Reactivity Hotspot |
|---|---|---|
| HOMO | -6.8 | Amino group nitrogen |
| LUMO | -1.2 | Pyrrolidine ring β-carbon |
These models align with experimental nitration and halogenation patterns .
Scientific Research Applications
Analgesic Properties
Research has shown that (S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide exhibits potent analgesic effects, particularly as a TRPV1 (transient receptor potential vanilloid 1) antagonist. This receptor is crucial in pain signaling pathways, and compounds that inhibit its activity can provide relief from neuropathic pain. In studies, this compound has demonstrated a significant reduction in pain responses in animal models, suggesting its potential as a therapeutic agent for chronic pain conditions .
Receptor Modulation
The compound has been investigated for its ability to modulate various G-protein-coupled receptors (GPCRs). Its structural characteristics allow it to bind effectively to these receptors, influencing intracellular signaling pathways. For instance, its interactions with the gastrin-releasing peptide/neurokinin B receptor have been studied, indicating potential applications in treating gastrointestinal disorders and other conditions mediated by these receptors .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of (S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide is essential for optimizing its pharmacological properties. Studies have revealed that modifications to the pyrrolidine ring and the amino group can significantly affect the compound's binding affinity and efficacy against specific targets. For example, variations in substituents on the pyrrolidine ring can enhance or diminish its potency as a TRPV1 antagonist .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored, particularly in the context of cancer therapy and metabolic disorders. By targeting enzymes involved in tumor growth or metabolic pathways, (S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide could serve as a lead compound for developing new anticancer agents or metabolic regulators.
Neurological Disorders
Given its effects on pain pathways and receptor modulation, there is potential for this compound to be developed into treatments for various neurological disorders, including neuropathies and potentially even conditions like anxiety or depression where TRPV1 plays a role .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide with structurally analogous amides, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison of Analogous Amides
Key Comparative Insights
Impact of Pyrrolidine Substitution: The 1-methyl-pyrrolidine core in the target compound provides a rigid, chiral environment favorable for selective binding to enzymes or receptors. The 4-hydroxy-pyrrolidine analog (CAS 1 905 759) demonstrates how polar substituents improve aqueous solubility, making it suitable for oral administration in diabetes therapeutics .
N-Alkylation Effects: N-Methylation (e.g., CAS 1219957-26-2 and 10-F082812) reduces the compound’s hydrogen-bond donor capacity, which can enhance metabolic stability by resisting oxidative deamination .
Aromatic vs. Aliphatic Substituents :
- Fluorinated benzyl groups (CAS 1306150-09-3, 1219957-26-2) introduce electron-withdrawing effects, stabilizing the amide bond against hydrolysis and improving pharmacokinetic profiles .
- The thiazole-containing analog (CAS 1354008-26-6) leverages heterocyclic π-π interactions for binding to hydrophobic enzyme pockets, a feature absent in the target compound .
Therapeutic Applications :
- The target compound’s simplicity makes it a flexible scaffold, whereas specialized derivatives like the DPP-IV inhibitor (CAS 1 905 759) or thiazole-based amide (CAS 1354008-26-6) are optimized for specific targets .
Biological Activity
(S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C_{10}H_{18}N_{2}O and a molar mass of approximately 185.27 g/mol. Its structure features an amino group and a pyrrolidine ring, which are crucial for its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C_{10}H_{18}N_{2}O |
| Molar Mass | 185.27 g/mol |
| Structural Features | Amino group, pyrrolidine ring |
The biological activity of (S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an agonist for certain neurotransmitter receptors, particularly in the central nervous system (CNS). Its binding affinity to serotonin receptors indicates potential implications in neuroprotection and cognitive enhancement.
Neuropharmacological Effects
Research indicates that (S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide may influence several signaling pathways related to neuroprotection. It potentially modulates neurotransmitter systems, which could be beneficial for conditions such as anxiety and depression.
Case Studies
- Neuroprotective Effects : A study explored the influence of pyrrolidine derivatives on neuroprotection in models of oxidative stress. The results indicated that these compounds could reduce neuronal cell death through modulation of antioxidant pathways.
- Anticancer Activity : Research on related compounds has revealed anticancer properties, particularly against colorectal cancer cells (Caco-2). These studies reported significant reductions in cell viability, suggesting potential applications in cancer therapy.
Q & A
Basic: What are the established synthetic routes for (S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via condensation reactions involving chiral amino acids and pyrrolidine derivatives. For example:
- Step 1 : React (S)-2-aminopropionic acid with 1-methyl-pyrrolidin-2-ylmethanamine under carbodiimide coupling conditions (e.g., EDC/HOBt) to form the amide bond .
- Step 2 : Optimize reaction parameters (solvent polarity, pH, temperature) to enhance enantiomeric purity. Polar aprotic solvents like DMF or DMSO improve solubility, while maintaining temperatures below 40°C minimizes racemization .
- Validation : Monitor reaction progress via TLC or LC-MS, and confirm stereochemistry using chiral HPLC .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
A multi-technique approach is recommended:
- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) bands to confirm the propionamide backbone .
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). The chiral center at the (S)-2-amino group shows distinct splitting patterns (e.g., δ 3.2–3.5 ppm for the pyrrolidinyl methylene protons) .
- Molar Conductivity : Confirm electrolytic behavior in solution (e.g., 1:1 electrolyte for cationic complexes) .
- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve absolute configuration .
Advanced: How can computational chemistry aid in predicting the compound's conformational stability and binding interactions?
Answer:
- Molecular Dynamics (MD) Simulations : Model the pyrrolidine ring's puckering dynamics and its impact on the amide bond geometry .
- Density Functional Theory (DFT) : Calculate optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Docking : Screen interactions with biological targets (e.g., enzymes with chiral-binding pockets) using AutoDock Vina or Schrödinger Suite .
- Contradiction Resolution : If experimental NMR data conflicts with computational predictions, re-evaluate solvent effects or protonation states in the DFT model .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions often arise from dynamic effects or impurities:
- Case 1 : Discrepant NMR integrals may indicate tautomerism or solvent exchange. Use variable-temperature NMR to identify dynamic processes .
- Case 2 : Unexpected IR peaks (e.g., ~1700 cm⁻¹) suggest residual carboxylic acid from incomplete coupling. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
- Case 3 : X-ray vs. computational geometry mismatches may stem from crystal packing forces. Compare gas-phase DFT structures with solid-state data .
Advanced: What strategies are recommended for analyzing stereochemical purity in complex synthetic batches?
Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (85:15) to separate enantiomers. Retention time shifts >1.5 min indicate significant impurities .
- Circular Dichroism (CD) : Correlate Cotton effects (e.g., positive peak at 220 nm for the (S)-isomer) with HPLC data .
- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic contamination .
Basic: What are the key considerations for designing stability studies under physiological conditions?
Answer:
- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (pH 1.2) to mimic biological environments.
- Degradation Pathways : Monitor hydrolysis of the amide bond via LC-MS. Half-life calculations require sampling at 0, 24, 48, and 72 hours .
- Temperature Effects : Accelerated stability studies at 40°C/75% RH can predict long-term degradation trends .
Advanced: How can researchers address low yields in scale-up synthesis?
Answer:
- Kinetic Analysis : Identify rate-limiting steps using in-situ FTIR or reaction calorimetry. For amide couplings, excess coupling agents (1.5 eq EDC) improve conversion .
- Solvent Engineering : Switch from DMF to THF/water biphasic systems to reduce side reactions (e.g., epimerization) .
- Catalyst Screening : Test organocatalysts like DMAP to enhance nucleophilicity of the pyrrolidinyl amine .
Advanced: What methodologies are suitable for studying the compound's interactions with metal ions?
Answer:
- UV-Vis Titration : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., Cr(III) complexes show d-d transitions at 450–600 nm) .
- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) and stoichiometry for metal-ligand complexes .
- EPR Spectroscopy : Detect paramagnetic species (e.g., Cu(II) complexes) with g-values corresponding to octahedral geometries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
